
1-(Chloromethoxy)-2-fluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-2-fluoroethane is an organic compound characterized by the presence of a chloromethoxy group and a fluoroethane backbone
Preparation Methods
The synthesis of 1-(Chloromethoxy)-2-fluoroethane typically involves the reaction of 2-fluoroethanol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Chloromethoxy)-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-fluoroethanol and formaldehyde.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethoxy)-2-fluoroethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2-fluoroethane involves its interaction with various molecular targets. The chloromethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluoroethane backbone provides stability and influences the compound’s reactivity. The pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
1-(Chloromethoxy)-2-fluoroethane can be compared with similar compounds such as:
1-(Chloromethoxy)-2-chloroethane: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and applications.
1-(Methoxymethoxy)-2-fluoroethane: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group, affecting its chemical properties and uses.
Properties
CAS No. |
462-75-9 |
|---|---|
Molecular Formula |
C3H6ClFO |
Molecular Weight |
112.53 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-fluoroethane |
InChI |
InChI=1S/C3H6ClFO/c4-3-6-2-1-5/h1-3H2 |
InChI Key |
BBSUPBKSOHRTES-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


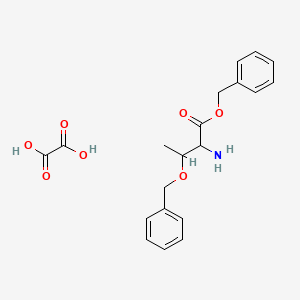
![4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13903221.png)
![3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13903222.png)
![(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13903223.png)
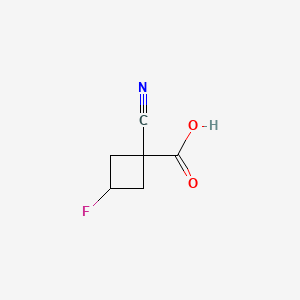
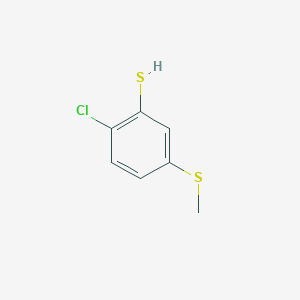
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanone](/img/structure/B13903233.png)
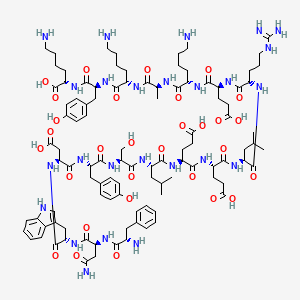

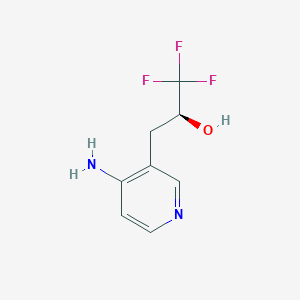
![[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B13903255.png)
![ethyl 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13903256.png)
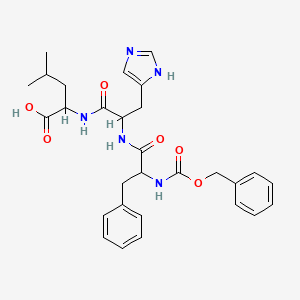
![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)
